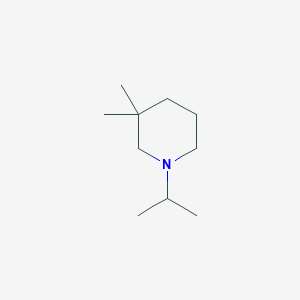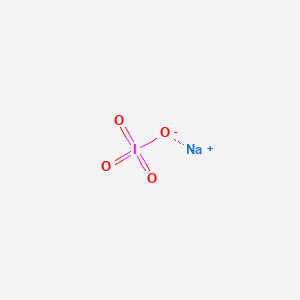
3,3-Dimethyl-1-propan-2-ylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-propan-2-ylpiperidine, also known as DMPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPI is a piperidine derivative that possesses unique properties, making it an attractive molecule for researchers to study. In
Mechanism Of Action
The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical And Physiological Effects
3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to improve cognitive function, reduce anxiety, and enhance neuroprotection. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability.
Future Directions
There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine. One area of research is the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs for the treatment of various diseases. Another area of research is the synthesis of novel materials and polymers using 3,3-Dimethyl-1-propan-2-ylpiperidine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine and its potential applications in various fields.
In conclusion, 3,3-Dimethyl-1-propan-2-ylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. 3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability. There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine, including the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs, the synthesis of novel materials and polymers, and further studies to fully understand its mechanism of action.
Synthesis Methods
The synthesis of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. The reaction produces 3,3-Dimethyl-1-propan-2-ylpiperidine as the primary product, which can be further purified using various methods such as column chromatography, recrystallization, or distillation.
Scientific Research Applications
3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,3-Dimethyl-1-propan-2-ylpiperidine has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In material science, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
properties
CAS RN |
125943-35-3 |
|---|---|
Product Name |
3,3-Dimethyl-1-propan-2-ylpiperidine |
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3,3-dimethyl-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-9(2)11-7-5-6-10(3,4)8-11/h9H,5-8H2,1-4H3 |
InChI Key |
BNCCBNNWBGUGCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(C1)(C)C |
Canonical SMILES |
CC(C)N1CCCC(C1)(C)C |
synonyms |
Piperidine, 3,3-dimethyl-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
